molecular formula C16H18N2O3S B6748439 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine

Cat. No.: B6748439
M. Wt: 318.4 g/mol
InChI Key: GOIPXWBVGAUMMY-UHFFFAOYSA-N
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Description

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine typically involves multiple steps. One common approach begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thiazole and morpholine rings. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized under specific conditions.

    Reduction: The thiazole ring can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to the formation of quinone derivatives, while reduction of the thiazole ring can yield thiazolidine derivatives .

Scientific Research Applications

4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-14-15(21-8-7-20-14)9-12(1)13-11-22-16(17-13)10-18-3-5-19-6-4-18/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIPXWBVGAUMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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